2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core with three key substituents:
- Position 9: A methyl group, enhancing lipophilicity and steric bulk.
- Position 3: A Z-configured methylidene bridge linking to a 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring introduces sulfur-based polarity, while the 3-phenylpropyl chain increases hydrophobicity .
The Z-configuration at the methylidene bridge is critical for maintaining planar geometry, which may influence binding to biological targets .
Properties
Molecular Formula |
C27H24N4O3S2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-8-5-13-30-24(18)29-23(28-17-20-12-7-15-34-20)21(25(30)32)16-22-26(33)31(27(35)36-22)14-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-13,15-16,28H,6,11,14,17H2,1H3/b22-16- |
InChI Key |
WIXMNTYCOLZRID-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC5=CC=CO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the reaction of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . The reaction conditions often include the use of ethanol as a solvent and sodium ethylate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiazolidine derivatives, and various substituted amino derivatives.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the compound’s anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Thiazolidinone Substituent Effects: 3-Phenylpropyl (target compound): Increases logP (~4.2 predicted) compared to smaller alkyl groups (e.g., isopropyl, logP ~3.5), enhancing membrane permeability but reducing aqueous solubility .
Position 2 Substituent: Furan-2-ylmethyl amino (target): Furan’s electron-rich nature may enhance binding to aromatic residues in enzymes (e.g., kinase ATP pockets), as seen in similar heterocyclic systems . Allylamino (): Offers flexibility but may introduce metabolic liabilities via oxidation.
Stereochemical Considerations :
- The Z-configuration in the methylidene bridge is conserved across analogs, suggesting its necessity for maintaining planarity and π-stacking interactions, as observed in E/Z isomerization studies of related enamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
